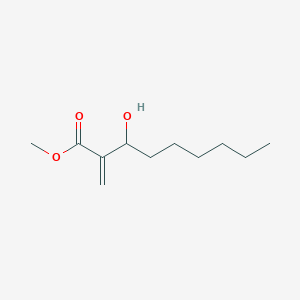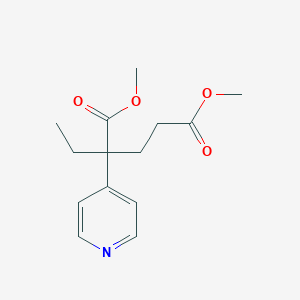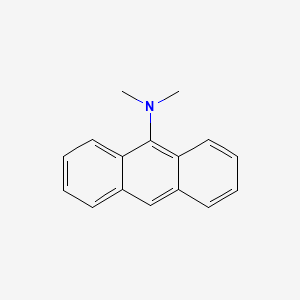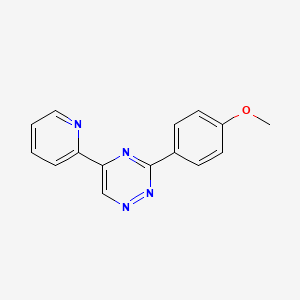
Cyclooctanone, 2-(1-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctanone, 2-(1-hydroxyethyl)- is an organic compound that belongs to the class of cyclic ketones It is characterized by an eight-membered carbon ring with a carbonyl group (C=O) and a hydroxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclooctanone, 2-(1-hydroxyethyl)- can be achieved through several methods. One common approach involves the oxidation of cyclooctanol using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction is typically carried out in an organic solvent like acetone, with careful control of temperature to avoid over-oxidation.
Industrial Production Methods: Industrial production of Cyclooctanone, 2-(1-hydroxyethyl)- often involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the use of strong oxidizing agents and the potential for hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions: Cyclooctanone, 2-(1-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acid chlorides.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
Cyclooctanone, 2-(1-hydroxyethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Cyclooctanone, 2-(1-hydroxyethyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit aldosterone synthase, a target for cardiovascular disease treatment . The exact pathways and molecular interactions depend on the specific application and context.
Comparación Con Compuestos Similares
Cyclooctanone, 2-(1-hydroxyethyl)- can be compared with other cyclic ketones such as cyclohexanone and cyclodecanone:
Cyclohexanone: A six-membered ring ketone, commonly used in the production of nylon.
Cyclodecanone: A ten-membered ring ketone, used in the synthesis of fragrances and pharmaceuticals.
Conclusion
Cyclooctanone, 2-(1-hydroxyethyl)- is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study and application.
Propiedades
Número CAS |
143139-18-8 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-(1-hydroxyethyl)cyclooctan-1-one |
InChI |
InChI=1S/C10H18O2/c1-8(11)9-6-4-2-3-5-7-10(9)12/h8-9,11H,2-7H2,1H3 |
Clave InChI |
RBVXNKINJOYDJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCCCCC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12544672.png)



![Acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B12544683.png)
![N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide](/img/structure/B12544695.png)




![Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B12544725.png)


